molecular formula C6H12ClNO2 B2944737 1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride CAS No. 123311-22-8

1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B2944737
CAS No.: 123311-22-8
M. Wt: 165.62
InChI Key: JHXSCFKYEZSMOM-UHFFFAOYSA-N
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Description

1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride is a compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol This compound is known for its unique cyclopropane ring structure, which imparts distinct chemical and biological properties

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as an inhibitor of certain enzymes, making it valuable for studying enzyme mechanisms and developing new drugsAdditionally, it is used in the agricultural industry as a plant growth regulator due to its ability to inhibit the ethylene forming enzyme, which controls plant development processes .

Safety and Hazards

The safety information for 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

The synthesis of 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the hydrolysis of bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate using pig liver esterase, followed by a Curtius rearrangement with diphenylphosphoryl azide (DPPA) and final alkaline hydrolysis . This method yields the desired compound with high enantiomeric excess. Industrial production methods may involve similar enzymatic processes or alternative chemical routes to achieve large-scale synthesis.

Chemical Reactions Analysis

1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .

Properties

IUPAC Name

1-amino-2,2-dimethylcyclopropane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-5(2)3-6(5,7)4(8)9;/h3,7H2,1-2H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXSCFKYEZSMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C(=O)O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123311-22-8
Record name 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride
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